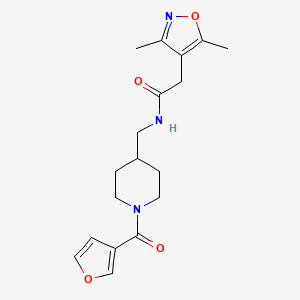

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

Description

2-(3,5-Dimethylisoxazol-4-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 3,5-dimethylisoxazole moiety linked to an acetamide core. The nitrogen of the acetamide is substituted with a piperidin-4-ylmethyl group, which is further functionalized at the 1-position with a furan-3-carbonyl substituent.

Molecular Formula: C₁₈H₂₄N₄O₄

Molecular Weight: ~360.4 g/mol (calculated)

Key Structural Features:

- 3,5-Dimethylisoxazole ring (electron-deficient heterocycle).

- Acetamide backbone (common in enzyme inhibitors and receptor modulators).

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-12-16(13(2)25-20-12)9-17(22)19-10-14-3-6-21(7-4-14)18(23)15-5-8-24-11-15/h5,8,11,14H,3-4,6-7,9-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPZIOVIXSFMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 288.35 g/mol. The structure features an isoxazole ring and a piperidine moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to This compound may exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular proliferation and survival.

- Antioxidant Properties : Compounds with isoxazole structures have been reported to exhibit antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds exhibit significant antimicrobial effects against various bacterial strains.

- Anticancer Potential : Some studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Neuroprotective Effects : The presence of the furan moiety may enhance the neuroprotective properties of the compound, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Pharmacological Studies

In vivo studies have demonstrated that the compound exhibits a favorable pharmacokinetic profile, including:

- Absorption : Rapid absorption post-administration.

- Distribution : Good tissue distribution with a preference for central nervous system penetration.

- Metabolism : Metabolized primarily in the liver with several active metabolites contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared below with Goxalapladib (CAS-412950-27-7), a structurally distinct acetamide derivative documented in the provided evidence .

Pharmacological and Physicochemical Insights

- Lipophilicity : The target compound’s furan and isoxazole groups may confer moderate lipophilicity, contrasting with Goxalapladib’s highly fluorinated aromatic systems, which enhance membrane permeability but increase metabolic stability .

- Target Selectivity : Goxalapladib’s naphthyridine core and trifluoromethyl biphenyl group suggest binding to hydrophobic enzyme pockets (e.g., phospholipase A2 inhibitors in atherosclerosis) . The target compound’s isoxazole and furan motifs could favor interactions with kinases or inflammatory mediators.

- Synthetic Complexity : Goxalapladib’s larger structure (C₄₀ vs. C₁₈) implies higher synthetic challenges and cost, whereas the target compound’s smaller size may improve synthetic accessibility.

Research Findings and Limitations

Goxalapladib (Reference Compound)

- Clinical Relevance : Goxalapladib advanced to preclinical studies for atherosclerosis, leveraging its anti-inflammatory properties via phospholipase A2 inhibition .

- Structural Advantages : Fluorine atoms and biphenyl groups enhance target affinity and in vivo half-life.

Target Compound

- Hypothetical Applications : The isoxazole ring is associated with antimicrobial and anti-inflammatory activity in literature, while the piperidine-furan moiety may modulate central nervous system targets.

- Data Gaps: No direct pharmacological or clinical data are available in the provided evidence. Comparative analysis relies on structural extrapolation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide, and how can computational methods optimize reaction yields?

- Methodological Answer : Utilize mixed anhydride coupling for the acetamide linkage, as demonstrated in analogous heterocyclic systems (e.g., N-methylpiperidine as a base to minimize racemization) . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .

Q. How can researchers efficiently purify this compound, given its structural complexity and potential byproducts?

- Methodological Answer : Combine membrane separation technologies (e.g., nanofiltration) with preparative HPLC using a C18 column and ammonium acetate buffer (pH 6.5) to isolate the target compound . Design of experiments (DoE) frameworks (e.g., factorial design) can optimize solvent gradients and flow rates to resolve co-eluting impurities .

Q. What analytical techniques are most robust for characterizing this compound’s structural integrity and stereochemical purity?

- Methodological Answer : Use tandem LC-MS with electrospray ionization for molecular weight confirmation and high-field NMR (600 MHz) with ¹H-¹³C HSQC to resolve overlapping signals from the isoxazole and piperidine moieties. For stereochemical analysis, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the furan-3-carbonyl group under varying reaction conditions, and what experimental validations are critical?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) simulations to model furan ring stability under acidic/basic conditions. Validate predictions via in situ FT-IR monitoring of carbonyl stretching frequencies (1700–1750 cm⁻¹) during synthesis. Discrepancies between simulated and observed reactivity should trigger recalibration of solvent parameters in the computational model .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational docking studies for this compound?

- Methodological Answer : Apply multi-variate statistical analysis (e.g., partial least squares regression) to correlate docking scores (e.g., Glide SP) with experimental IC₅₀ values. If discrepancies persist, re-evaluate force field parameters (e.g., OPLS4) or probe off-target interactions via thermal shift assays .

Q. How can researchers design in vitro/in vivo studies to assess the compound’s metabolic stability and potential toxicity?

- Methodological Answer : Use hepatic microsomal assays (human/rat) with LC-MS/MS quantification of parent compound depletion. For in vivo studies, apply physiologically based pharmacokinetic (PBPK) modeling to prioritize dosing regimens. Cross-reference results with toxicity databases (e.g., PubChem) to flag structural alerts (e.g., acetamide hydrolysis risks) .

Q. What process engineering principles improve scalability for synthesizing this compound while maintaining enantiomeric excess?

- Methodological Answer : Implement continuous-flow reactors with immobilized catalysts (e.g., polystyrene-supported DMAP) to enhance stereocontrol. Monitor reaction progress via inline PAT (process analytical technology) tools like Raman spectroscopy. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations .

Q. How can researchers address discrepancies in hygroscopicity data reported across different batches?

- Methodological Answer : Conduct dynamic vapor sorption (DVS) studies to quantify moisture uptake under controlled humidity (10–90% RH). Apply DoE to identify critical variables (e.g., crystallization solvent, drying temperature). Cross-validate with solid-state NMR to detect amorphous content, which may explain batch variability .

Q. What cross-disciplinary approaches integrate material science and computational chemistry to optimize this compound’s formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.